

Application Notes and Protocols for 2',4'-Dimethoxyacetophenone as a Fragrance Ingredient

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Compound of Interest

Compound Name: **2',4'-Dimethoxyacetophenone**

Cat. No.: **B1329363**

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Introduction

2',4'-Dimethoxyacetophenone is a versatile aromatic ketone that serves as a valuable ingredient in the fragrance and flavor industry.[1][2][3] Characterized by a pleasant, sweet, and floral aroma, it is utilized to enhance the olfactory profiles of a wide range of products, from fine fragrances to personal care items. Its chemical stability and solubility in organic solvents make it a desirable component in various formulations.[1][3] Beyond its use in perfumery, this compound also finds applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3]

These application notes provide a comprehensive overview of the use of **2',4'-Dimethoxyacetophenone** as a fragrance ingredient, including its physicochemical properties, olfactory profile, performance data, safety and regulatory information, and detailed protocols for its application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2',4'-Dimethoxyacetophenone** is essential for its effective use in fragrance formulations.

Property	Value	Reference
Chemical Name	1-(2,4-dimethoxyphenyl)ethanone	[4]
Synonyms	Acetophenone, 2',4'-dimethoxy-; Resacetophenone dimethyl ether	[4] [5]
CAS Number	829-20-9	[1] [4] [5] [6]
Molecular Formula	C ₁₀ H ₁₂ O ₃	[1] [4] [5]
Molecular Weight	180.20 g/mol	[1] [5]
Appearance	White crystalline powder	[1]
Melting Point	37-42 °C	[1]
Boiling Point	288 °C (lit.)	[5]
Solubility	Soluble in organic solvents and most fixed oils; insoluble in water.	[1] [7]
Purity	≥ 98%	[8]

Olfactory Profile and Performance

While specific sensory panel data for **2',4'-Dimethoxyacetophenone** is not readily available in the public domain, its olfactory characteristics can be inferred from its chemical structure and information on related acetophenone derivatives.

Parameter	Description
Odor Type	Sweet, floral, powdery, with potential almond and cherry nuances.
Odor Strength	Medium
Substantivity (Tenacity)	Estimated to be moderate to long-lasting on skin and in various media.
Use Levels in Concentrate	Typically recommended at 0.1% to 5% in a fragrance concentrate, depending on the desired effect and fragrance type.

Note: The odor profile is based on the general characteristics of acetophenones used in perfumery. For a precise characterization, sensory evaluation by a trained panel is recommended.

Applications in Fragrance Formulations

2',4'-Dimethoxyacetophenone's versatile aroma makes it suitable for a variety of fragrance applications:

- Fine Fragrances: It can be used as a heart or base note to impart sweetness and warmth to floral, oriental, and gourmand perfumes.
- Personal Care Products: Its stability makes it suitable for use in soaps, lotions, shampoos, and other cosmetic formulations, where it can provide a pleasant and lasting scent.[\[1\]](#)
- Home Fragrances: It can be incorporated into candles, diffusers, and room sprays to create a welcoming and comforting ambiance.

Safety and Regulatory Information

A comprehensive safety assessment is crucial for any fragrance ingredient. While a specific RIFM (Research Institute for Fragrance Materials) safety assessment for **2',4'-Dimethoxyacetophenone** was not found, a read-across approach using data from structurally related compounds can provide a preliminary safety evaluation.

Read-Across Safety Assessment:

Endpoint	Conclusion based on Read-Across from Structurally Related Compounds
Genotoxicity	Not expected to be genotoxic. [9]
Repeated Dose Toxicity	A high margin of safety is expected at typical use levels. [9]
Skin Sensitization	Does not present a concern for skin sensitization at current use levels. [10]
Phototoxicity/Photoallergenicity	Not expected to be phototoxic or photoallergenic.

FEMA GRAS Status:

While **2',4'-Dimethoxyacetophenone** does not have a specific FEMA (Flavor and Extract Manufacturers Association) GRAS (Generally Recognized as Safe) number, the structurally similar compound 2',4'-dimethylacetophenone is listed as FEMA No. 2387.[\[11\]](#) Furthermore, FEMA has reaffirmed the GRAS status for a group of hydroxy- and alkoxy-substituted benzyl derivatives used as flavor ingredients, a category to which **2',4'-Dimethoxyacetophenone** belongs.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

IFRA Standards:

No specific IFRA (International Fragrance Association) standard for **2',4'-Dimethoxyacetophenone** was identified. However, for the related compound acetophenone, IFRA has established maximum use levels in various product categories.[\[16\]](#)[\[17\]](#) It is recommended to adhere to good manufacturing practices and consider the potential for restrictions on acetophenone derivatives when formulating.

Experimental Protocols

The following protocols provide a general guideline for incorporating **2',4'-Dimethoxyacetophenone** into fragrance formulations and evaluating its stability.

Protocol 1: Incorporation into a Fine Fragrance Base

Objective: To create a simple floral fragrance accord using **2',4'-Dimethoxyacetophenone**.

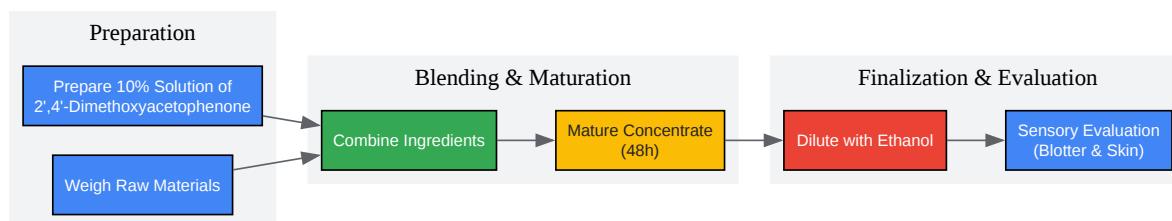
Materials:

- **2',4'-Dimethoxyacetophenone**
- Ethanol (perfumer's grade)
- Glass beakers and stirring rods
- Digital scale
- Fragrance blotters
- Other fragrance raw materials (e.g., phenylethyl alcohol, benzyl acetate, linalool, hedione)

Procedure:

- Preparation of Stock Solution: Prepare a 10% solution of **2',4'-Dimethoxyacetophenone** in ethanol to facilitate accurate dosing.
- Blending: In a clean glass beaker, combine the fragrance raw materials according to the desired formulation. A sample floral accord could be:
 - Phenylethyl alcohol: 30%
 - Benzyl acetate: 20%
 - Linalool: 15%
 - Hedione: 25%
 - 10% **2',4'-Dimethoxyacetophenone** solution: 10%
- Maturation: Allow the fragrance concentrate to mature for at least 48 hours in a cool, dark place to allow the notes to blend and harmonize.

- Dilution: Dilute the fragrance concentrate to the desired strength (e.g., 15-20% for an Eau de Parfum) with perfumer's grade ethanol.
- Evaluation: Evaluate the fragrance on blotters and skin over time to assess its olfactory profile and tenacity.



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Workflow for incorporating **2',4'-Dimethoxyacetophenone** into a fine fragrance.

Protocol 2: Stability Testing in a Lotion Base

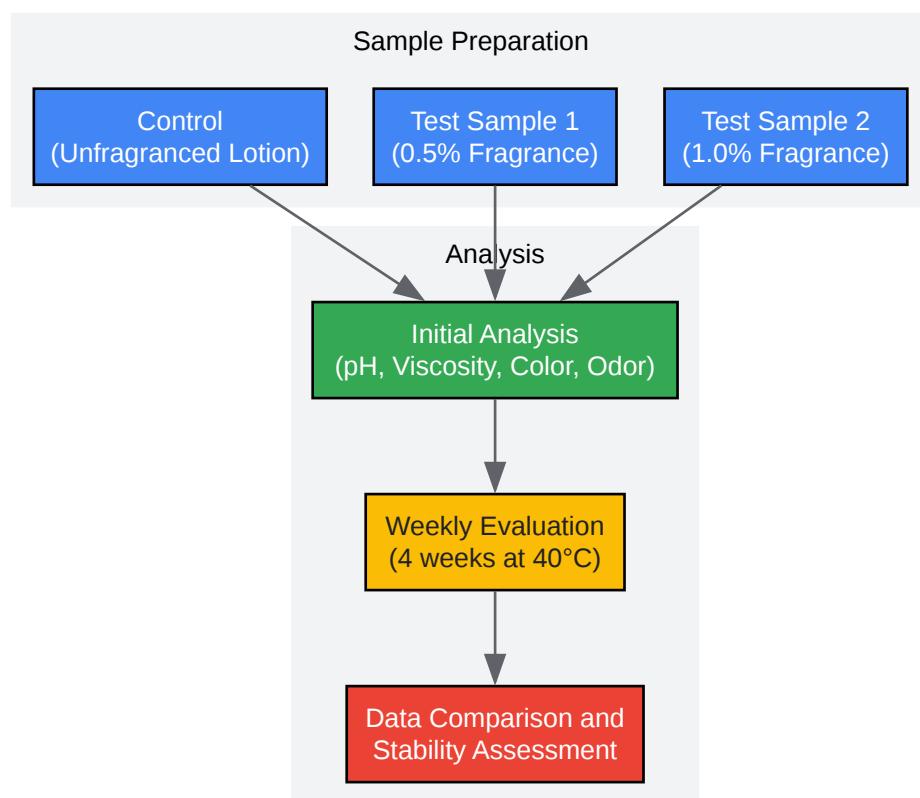
Objective: To assess the stability of **2',4'-Dimethoxyacetophenone** in a standard oil-in-water lotion formulation.

Materials:

- Lotion base (unfragranced)
- **2',4'-Dimethoxyacetophenone**
- Oven capable of maintaining 40°C
- pH meter
- Viscometer
- Storage containers

Procedure:

- Sample Preparation: Prepare three samples of the lotion base:
 - Control: Unfragranced lotion base.
 - Test Sample 1: Lotion base with 0.5% **2',4'-Dimethoxyacetophenone**.
 - Test Sample 2: Lotion base with 1.0% **2',4'-Dimethoxyacetophenone**.
- Initial Analysis: For each sample, measure and record the initial pH, viscosity, color, and odor.
- Accelerated Stability Testing: Place the samples in an oven at 40°C for a period of 4 weeks.
- Weekly Evaluation: Once a week, remove the samples from the oven and allow them to equilibrate to room temperature. Evaluate and record the pH, viscosity, color, and odor of each sample.
- Data Analysis: Compare the weekly data for the test samples to the control sample. Significant changes in any of the parameters may indicate instability.

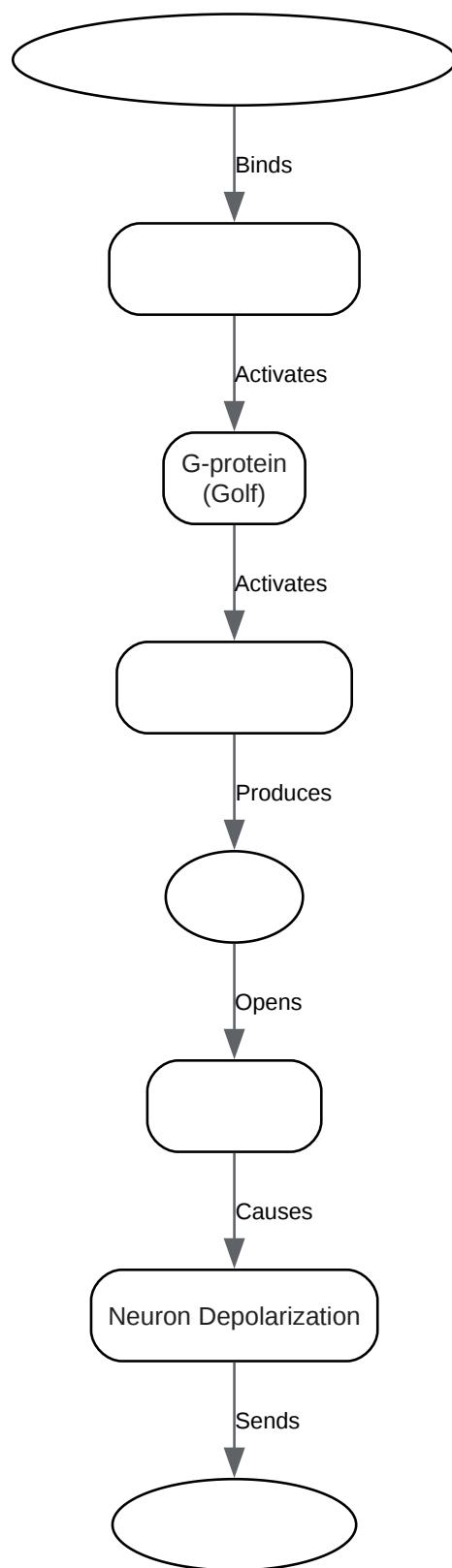


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Workflow for stability testing of **2',4'-Dimethoxyacetophenone** in a lotion base.

Olfactory Receptor Interaction

The perception of odor is initiated by the binding of odorant molecules to olfactory receptors (ORs) in the nasal cavity. While the specific ORs that are activated by **2',4'-Dimethoxyacetophenone** have not been definitively identified, studies on the related compound acetophenone have shown that it can interact with and be metabolized by enzymes present in the olfactory epithelium, such as Cytochrome P450 (CYP) family members.^[18] This metabolic conversion can alter the odorant molecule and subsequently modify the response of ORs.^[18] For instance, CYP1a2 has been shown to affect the responses of various ORs to acetophenone.^[18] The methoxy groups on the phenyl ring of **2',4'-Dimethoxyacetophenone** likely influence its binding affinity and specificity to a particular subset of ORs, contributing to its unique sweet and floral scent profile.

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Generalized olfactory signal transduction pathway.

Conclusion

2',4'-Dimethoxyacetophenone is a valuable fragrance ingredient with a desirable olfactory profile and good stability. While specific quantitative performance and regulatory data are limited, a review of its properties and data from structurally similar compounds provides a strong basis for its safe and effective use in a variety of fragrance applications. The provided protocols offer a starting point for formulation and stability testing, which should be further tailored to specific product requirements. Further research into its sensory properties and interactions with olfactory receptors would provide a more complete understanding of this versatile fragrance molecule.

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